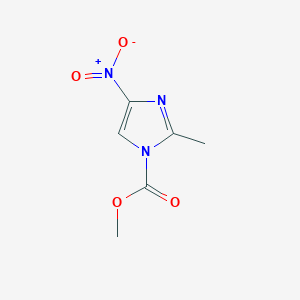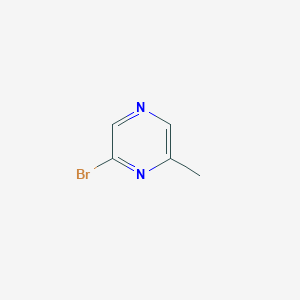
1-Benzyl-3-methylpiperazine
Übersicht
Beschreibung
1-Benzylpiperazine, commonly referred to as 'Legal X', 'Legal E', or 'A2', is a psychoactive compound that has been increasingly encountered on the clandestine market. It is known for its addictive properties, as suggested by experimental data and studies on its rewarding properties in rats .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives can be achieved through various methods. One approach involves the direct and scalable synthesis of a benzylpiperazine from the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which is both environmentally friendly and safe . Another method includes the in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key synthetic intermediate of imatinib, through direct reductive alkylation of 1-methylpiperazine . Additionally, a novel 1-benzylpiperazin-2-one nitrone has been synthesized, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine was confirmed by two-dimensional NMR correlations and by GC-MS after synthesis . The crystal structure of related compounds, such as 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, has been determined, revealing extensive hydrogen bonding and (\pi)-(\pi) interactions that contribute to crystal stabilization .
Chemical Reactions Analysis
Benzylpiperazine derivatives can participate in a range of chemical reactions. For example, the aforementioned nitrone synthesized from 1-benzylpiperazin-2-one can react with alkynes and alkenes to form isoxazolines and isoxazolidines, which can be further transformed into 3-substituted piperazin-2-ones and 1,3-amino alcohols . Additionally, benzylpiperazine derivatives have been synthesized for structure-activity relationship studies, such as those aiming to determine antiulcer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For instance, the presence of a benzyl group attached to the piperazine ring is a common feature that affects the compound's biological activity and interaction with receptors in the central nervous system . The crystal structure analysis of related compounds provides insight into the conformation and stability of the molecule, which is essential for understanding its physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Precursors
1-Benzyl-3-methylpiperazine and its derivatives have been explored for their role in synthesizing pharmaceutical compounds. For instance, Koroleva et al. (2012) describe a method for synthesizing benzyl derivatives of heterocyclic amines, which are key intermediates in the production of drugs like imatinib, a significant pharmaceutical used in cancer treatment (Koroleva et al., 2012).
Chiral Solvating Agents in NMR Spectroscopy
Compounds related to 1-Benzyl-3-methylpiperazine, like its diketopiperazine derivatives, have been researched for their application as chiral solvating agents in NMR spectroscopy. For example, Wagger et al. (2007) investigated the solvating properties of 1-Benzyl-6-methylpiperazine-2,5-dione, highlighting its potential in enhancing the resolution of chiral compounds in spectroscopic analysis (Wagger et al., 2007).
Fragmentation Studies in Mass Spectrometry
Chai et al. (2017) conducted a study on the fragmentation of protonated 1-benzoyl-4-methylpiperazine in mass spectrometry, contributing to the understanding of benzoyl cation as a hydride acceptor in the gas phase. This research provides insights into the behavior of 1-Benzyl-3-methylpiperazine derivatives under mass spectrometric analysis, which is essential for characterizing these compounds in various applications (Chai et al., 2017).
Crystal Structure Analysis
Ozbey et al. (2001) presented a study on the crystal structure of a compound containing a 4-methylpiperazine moiety. Such studies are crucial in understanding the molecular conformation and properties of piperazine derivatives, which can influence their pharmaceutical and chemical behavior (Ozbey et al., 2001).
Synthesis of Novel Piperazine Derivatives
Xi-quan (2009) explored the asymmetric synthesis of benzylpiperazine derivatives, demonstrating the versatility of piperazine compounds in creating diverse chemical structures with potential biological activities (Lin Xi-quan, 2009).
Hydrogen-Bonding Supramolecular Architectures
Wang et al. (2011) investigated the cocrystallization of N-methylpiperazine, a related compound, with acids to form unique supramolecular architectures. This research highlights the potential of piperazine derivatives in forming complex molecular structures that could have implications in materials science and pharmaceutical development (Wang et al., 2011).
Safety And Hazards
1-Benzyl-3-methylpiperazine is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369445 | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylpiperazine | |
CAS RN |
3138-90-7 | |
| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)

